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This guide provides a comprehensive comparison of the preclinical efficacy of REGN5093-
M114 with alternative MET-targeted therapies for non-small cell lung cancer (NSCLC). The
data presented is compiled from publicly available preclinical studies and is intended to provide
an objective overview to inform further research and development.

Executive Summary

REGN5093-M114 is a biparatopic antibody-drug conjugate (ADC) that targets two distinct
epitopes of the MET receptor.[1][2] This novel approach has demonstrated significant antitumor
activity in preclinical models of NSCLC, patrticularly in tumors with MET overexpression and
those that have developed resistance to EGFR and MET tyrosine kinase inhibitors (TKIs).[1][3]
Preclinical evidence suggests that REGN5093-M114's efficacy is strongly correlated with MET
cell surface expression levels and it has shown potent tumor growth inhibition in various in vitro
and in vivo models.[1][3] This guide compares the preclinical performance of REGN5093-M114
with other MET inhibitors, including telisotuzumab vedotin, capmatinib, and savolitinib.

Mechanism of Action

REGN5093-M114 consists of a biparatopic antibody, REGN5093, conjugated to the
microtubule inhibitor M114.[3] The biparatopic nature of the antibody allows for high-avidity
binding to two different epitopes on the MET receptor, leading to efficient internalization of the
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ADC. Once inside the cancer cell, the cytotoxic payload is released, causing cell cycle arrest
and apoptosis.

Extracellular Space

REGN5093-M114 (ADC)

Binding

Cancer Cell
\/

MET Recepto>

Internalization

Payload (M114) Release

Microtubule Disruption

Apoptosis

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Figure 1: Mechanism of Action of REGN5093-M114.

Comparative Efficacy Data

The following tables summarize the preclinical efficacy of REGN5093-M114 in comparison to
other MET-targeted therapies. Data is compiled from various preclinical studies and may not be
from head-to-head comparisons.

In Vitro Cell Viability (IC50)

Compound Cell Line MET Status IC50 (pg/mL) Citation
Not explicitly
REGN5093- N
M114 HCC827-AR MET Amplified stated, but potent
activity shown
Not explicitly
REGN5093- "
H820 MET Amplified stated, but potent
M114 -
activity shown
o MET-amplified -~ Not explicitly
Capmatinib MET Amplified ) [4]
models stated, but active
Not explicitly
] stated, but
o MET-driven )
Savolitinib ] MET Driven demonstrated [1][5]
cancer cell lines )
anti-tumor
activities

Note: Specific IC50 values for REGN5093-M114 were not consistently available in the
searched literature. The studies emphasize its potent activity in MET-overexpressing and
amplified models.

In Vivo Tumor Growth Inhibition (TGI)
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TGI (%) |

Compound Model MET Status Dose Citation
Outcome
PDX (EGFR-
REGN5093- MET Tumor
mutant, MET - 10 mg/kg ] [3]
M114 N Amplified Regression
amplified)
o MET Halted tumor
Capmatinib Xenograft - Not Stated [5]
Amplified growth
Demonstrate
Savolitinib Xenograft MET Driven Not Stated d anti-tumor [1][5]
activity
) c-Met o
Telisotuzuma , Promising
) Overexpressi o [61[7]
b Vedotin activity
ng

Note: TGI data is often presented graphically in publications. The table reflects the reported
outcomes. Direct comparative TGl percentages were not readily available.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical validation of
REGN5093-M114 are provided below.

Patient-Derived Organoid (PDO) and Cell (PDC) Culture
and Viability Assay
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Figure 2: Workflow for PDO/PDC Culture and Drug Screening.

Protocol:
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o Tissue Processing: Fresh patient tumor tissue is mechanically and enzymatically digested to
obtain a single-cell suspension.[8]

e Organoid Culture: Isolated tumor cells are embedded in Matrigel and cultured in a
specialized organoid medium.[8]

e Drug Treatment: Established organoids or patient-derived cells are seeded in 96-well plates
and treated with varying concentrations of REGN5093-M114 (e.g., 0, 0.03,0.1,0.3,1, 3
pg/mL) or comparator drugs.[9]

 Viability Assessment: After a set incubation period (e.g., 5 days for REGN5093-M114), cell
viability is assessed using a luminescent-based assay such as CellTiter-Glo.[9]

o Data Analysis: Luminescence is measured to determine the half-maximal inhibitory
concentration (IC50).[9]

Patient-Derived Xenograft (PDX) Mouse Model
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Figure 3: Workflow for PDX Model Efficacy Studies.

Protocol:

» Model Establishment: Patient tumor fragments are subcutaneously implanted into
immunodeficient mice (e.g., nude mice).[9]
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e Tumor Growth and Randomization: Once tumors reach a specified volume, mice are
randomized into treatment and control groups.[9]

e Drug Administration: REGN5093-M114 is administered, for example, by subcutaneous
injection twice a week for a defined period (e.g., 30 days).[9] Comparator drugs are
administered according to their established protocols.

e Tumor Volume Measurement: Tumor dimensions are measured regularly to calculate tumor
volume.

» Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in
the treated groups to the control group.

MET Cell Surface Expression Analysis by Flow
Cytometry
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Figure 4: Workflow for MET Surface Expression Analysis.

Protocol:

o Cell Preparation: A single-cell suspension is prepared from cell lines or dissociated tumor
tissues.
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e Antibody Staining: Cells are incubated with a primary antibody specific for the extracellular
domain of MET.

e Secondary Antibody Staining: Following washing, cells are incubated with a fluorescently
labeled secondary antibody that binds to the primary antibody.

e Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow
cytometer.

o Data Analysis: The mean fluorescence intensity (MFI) is calculated to quantify the level of
MET expression on the cell surface.[10][11]

Conclusion

The preclinical data for REGN5093-M114 demonstrates its potential as a potent and effective
ADC for the treatment of MET-overexpressing NSCLC, including in patient populations with
acquired resistance to current targeted therapies. Its efficacy appears to be superior to that of
unconjugated MET antibodies and MET TKIs in several preclinical models.[1] The strong
correlation between MET surface expression and response to REGN5093-M114 highlights a
potential predictive biomarker for patient selection.[1] Further clinical investigation is warranted
to validate these promising preclinical findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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